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Compound of Interest

Compound Name: 3-(p-Tolyl)furan-2,5-dione

Cat. No.: B15053790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-(p-Tolyl)furan-2,5-dione. Due to the limited availability of published experimental

spectra for this specific molecule, this document presents predicted data based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS), drawing comparisons with structurally similar compounds. This guide

is intended to assist researchers in the identification and characterization of this and related

molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(p-Tolyl)furan-2,5-
dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-(p-Tolyl)furan-2,5-dione
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 7.7 Doublet 2H Aromatic (H-2', H-6')

~7.2 - 7.4 Doublet 2H Aromatic (H-3', H-5')

~6.5 - 6.7 Singlet 1H Vinylic (H-4)

~2.4 Singlet 3H Methyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data for 3-(p-Tolyl)furan-2,5-dione

Chemical Shift (δ, ppm) Assignment

~165 - 170 Carbonyl (C-2, C-5)

~145 - 150 Aromatic (C-1')

~135 - 140 Aromatic (C-4')

~130 - 135 Vinylic (C-3)

~129 - 131 Aromatic (C-3', C-5')

~125 - 128 Aromatic (C-2', C-6')

~120 - 125 Vinylic (C-4)

~21 Methyl (-CH₃)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-(p-Tolyl)furan-2,5-dione
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic & Vinylic C-H Stretch

~2920 - 2850 Weak Aliphatic C-H Stretch (Methyl)

~1850 - 1800 Strong
C=O Stretch (Anhydride,

Symmetric)

~1780 - 1740 Strong
C=O Stretch (Anhydride,

Asymmetric)

~1610, ~1500 Medium-Strong C=C Stretch (Aromatic Ring)

~1250 - 1180 Strong C-O-C Stretch (Anhydride)

~820 Strong
para-Substituted Benzene C-H

Bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-(p-Tolyl)furan-2,5-dione

m/z Relative Intensity Assignment

188 High [M]⁺ (Molecular Ion)

160 Medium [M - CO]⁺

132 Medium [M - 2CO]⁺

115 High [C₉H₇]⁺ (Tolyl-acetylene cation)

91 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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A sample of 3-(p-Tolyl)furan-2,5-dione (5-10 mg) would be dissolved in an appropriate

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would

be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using

an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a

range of 4000-400 cm⁻¹.

Mass Spectrometry
A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane)

would be introduced into the instrument. The mass spectrum would be recorded over a mass-

to-charge (m/z) range of approximately 50-500.

Visualization of Spectroscopic Characterization
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of 3-(p-Tolyl)furan-2,5-dione.
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Spectroscopic Techniques Derived Structural Information

Final Structure Elucidation

¹H & ¹³C NMR Determines proton and carbon framework, connectivity Aromatic (p-tolyl) protons and carbons Vinylic proton and carbons Carbonyl carbons Methyl group
Provides

Infrared (IR) Identifies functional groups (C=O, C=C, C-O) Anhydride C=O stretches Aromatic C=C stretch C-O-C stretch
Provides

Mass Spectrometry (MS) Determines molecular weight and fragmentation pattern Molecular ion peak (m/z 188) Fragments corresponding to loss of CO and tolyl group
Provides

3-(p-Tolyl)furan-2,5-dione

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 3-(p-Tolyl)furan-2,5-dione.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-(p-Tolyl)furan-2,5-
dione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15053790#spectroscopic-data-of-3-p-tolyl-furan-2-5-
dione-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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